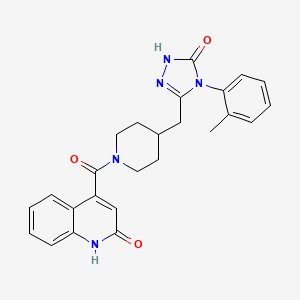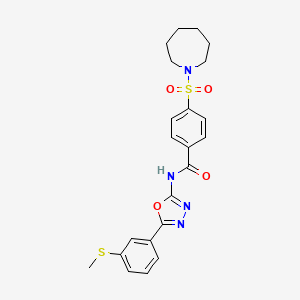
6-Bromo-5-chloro-8-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C9H4BrClFN . The InChI code is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 260.49 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound that can be involved in various chemical synthesis processes. One study discusses the chlorination and iodination of related quinolines, highlighting methods to synthesize halogenated quinolines, which can be relevant for the synthesis of this compound (Tochilkin et al., 1983). Another study explores the Knorr synthesis of similar bromo-quinoline compounds, indicating potential pathways for synthesizing and modifying this compound (Wlodarczyk et al., 2011).
Biological Activities and Applications
Research has shown that halogenated quinolines, similar to this compound, have various biological activities. For example, a study on substituted naphthoquinones and quinolines demonstrates their potential as fungicides (James et al., 1981). Another study investigates the antibacterial activity of quinoline derivatives, suggesting possible applications in antimicrobial therapies (Hayashi et al., 2002).
Material Science and Sensing Applications
Quinoline derivatives have also been studied for their potential in material science and as sensors. One study characterizes a quinoline compound as a chemosensor for cadmium, indicating potential environmental or analytical applications (Prodi et al., 2001).
Photophysical Properties
The photophysical properties of quinoline derivatives are explored in various studies. For instance, research on spiropyrans and spirooxazines involving bromo-quinoline derivatives examines their photochromic behavior, which can be relevant for the development of optical materials or molecular switches (Voloshin et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFGBLXXYMKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C=C2F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)